(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring and the benzimidazole ring in separate steps, followed by the attachment of these rings to the methoxyphenyl group and the carboxylate group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and benzimidazole rings, which are heterocyclic rings containing nitrogen and oxygen atoms . The methoxyphenyl group would add an aromatic ring to the structure, and the carboxylate group would provide a site of negative charge .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the isoxazole ring might undergo reactions at the nitrogen atom, and the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in water .Scientific Research Applications
Potential Applications in Drug Development and Diagnostic Imaging
Drug Development Research : Related compounds have been studied for their potential therapeutic applications, including anti-inflammatory, antimycotic, and receptor antagonist activities. For instance, compounds with similar structural motifs have been explored for their efficacy in treating various conditions, such as Pityriasis versicolor and superficial mycoses caused by Candida albicans, demonstrating high efficacy and safety profiles (Nasarre et al., 1992), (Umbert et al., 1992). These studies indicate the potential of related compounds in developing new therapeutic agents targeting fungal infections and possibly other diseases.
Diagnostic Imaging : Compounds with isotopic labeling, such as those used in positron emission tomography (PET) studies, provide insights into receptor binding and the pharmacokinetics of novel drug candidates. Research on related compounds has utilized PET imaging to evaluate receptor occupancy and drug distribution in the human brain, aiding in the development of drugs targeting specific neurological conditions (Rusjan et al., 2014). This suggests a potential application of the specified compound in the exploration of its binding affinity and action mechanism on target receptors, contributing to the development of diagnostic and therapeutic tools for neurological disorders.
Safety and Metabolism Studies : Understanding the metabolism, safety profile, and pharmacokinetics of new compounds is crucial in drug development. Studies have detailed the metabolism and disposition of various compounds in humans, highlighting the importance of these aspects in evaluating drug candidates' efficacy and safety (Renzulli et al., 2011). Research in this area can provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds, guiding their development into safe and effective drugs.
Mechanism of Action
Target of action
Isoxazoles and benzimidazoles have been found to interact with a variety of biological targets. For instance, some benzimidazoles are known to bind to tubulin, inhibiting its polymerization and disrupting cell division . .
Mode of action
The mode of action of this compound would depend on its specific targets. For example, if it targets tubulin like some other benzimidazoles, it might inhibit cell division and lead to cell death . .
Biochemical pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to say which biochemical pathways it might affect. Benzimidazoles and isoxazoles can affect a variety of pathways depending on their specific structures and targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Some benzimidazoles are well absorbed and widely distributed in the body . .
Result of action
The molecular and cellular effects of this compound would depend on its targets and mode of action. If it acts like some other benzimidazoles, it might cause cell death by disrupting cell division . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-15-4-2-3-12(7-15)18-9-14(22-26-18)10-25-19(23)13-5-6-16-17(8-13)21-11-20-16/h2-9,11H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMXOLQAOBUPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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